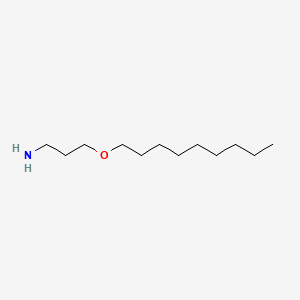

3-Nonoxypropan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

16728-62-4 |

|---|---|

Molecular Formula |

C12H27NO |

Molecular Weight |

201.35 g/mol |

IUPAC Name |

3-nonoxypropan-1-amine |

InChI |

InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-11-14-12-9-10-13/h2-13H2,1H3 |

InChI Key |

ZINQYRQLEDIWQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOCCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Nonoxypropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nonoxypropan-1-amine is a primary amine with a long alkyl ether chain. This structure imparts both hydrophilic (amine group) and lipophilic (nonoxy group) characteristics, suggesting potential applications as a surfactant, emulsifier, corrosion inhibitor, or as a synthetic intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its predicted chemical and physical properties, spectroscopic characteristics, a plausible synthetic route, and detailed experimental protocols for its characterization.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on the known characteristics of long-chain alkoxypropylamines and general chemical principles.

| Property | Predicted Value | Notes |

| Molecular Formula | C12H27NO | - |

| Molecular Weight | 201.35 g/mol | - |

| Appearance | Colorless to pale yellow liquid | Expected to be a liquid at room temperature due to the long, flexible alkyl chain. |

| Odor | Amine-like, fishy | Characteristic odor of primary amines. |

| Boiling Point | ~240-260 °C | Estimated based on similar long-chain amines and ethers. The boiling point is elevated due to hydrogen bonding from the amine group and the high molecular weight. |

| Melting Point | < -20 °C | The non-symmetrical structure and flexible chain would likely result in a low melting point. |

| Density | ~0.85-0.88 g/cm³ at 20 °C | Typical density for long-chain amines and ethers. |

| Solubility | Sparingly soluble in water, soluble in organic solvents | The long non-polar nonyl chain significantly reduces water solubility, while the ether and amine groups provide some polarity. Soluble in alcohols, ethers, and hydrocarbons. |

| Vapor Pressure | < 0.1 kPa at 20 °C | Expected to be low due to the high boiling point and molecular weight. |

| pKa of Conjugate Acid | ~10.5 - 10.8 | Typical for a primary alkylamine, indicating it is a moderately strong base. |

Chemical Reactivity and Stability

This compound is expected to exhibit reactivity typical of a primary amine.

-

Basicity: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base, readily reacting with acids to form ammonium salts.

-

Nucleophilicity: It can act as a nucleophile in reactions with electrophiles such as alkyl halides, acyl chlorides, and aldehydes/ketones.

-

Oxidation: Susceptible to oxidation, which can lead to the formation of various products including nitro compounds or amides.

-

Stability: Stable under normal storage conditions. However, it is sensitive to air and may absorb carbon dioxide to form carbamates. It should be stored under an inert atmosphere.

-

Incompatible Materials: Strong oxidizing agents, acids, and acid chlorides.

Synthesis

A common and effective method for the synthesis of 3-alkoxypropan-1-amines is the cyanoethylation of the corresponding alcohol followed by reduction of the nitrile.

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-(Nonyloxy)propanenitrile

-

To a stirred solution of nonan-1-ol (1 equivalent) in a suitable solvent such as dioxane, add a catalytic amount of a strong base (e.g., sodium hydroxide, ~0.1 equivalents).

-

Heat the mixture to approximately 40-50 °C.

-

Slowly add acrylonitrile (1.1 equivalents) dropwise, maintaining the reaction temperature below 60 °C.

-

After the addition is complete, continue stirring at 50 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., 1 M HCl).

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(nonyloxy)propanenitrile.

-

Purify the product by vacuum distillation.

Step 2: Reduction of 3-(Nonyloxy)propanenitrile to this compound

-

In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the 3-(nonyloxy)propanenitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, or until the reaction is complete (monitored by IR spectroscopy for the disappearance of the nitrile peak).

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Spectroscopic Characterization

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3380-3300 | N-H stretch (asymmetric & symmetric) | Two medium peaks |

| 2950-2850 | C-H stretch (alkyl) | Strong, sharp peaks |

| 1650-1580 | N-H bend (scissoring) | Medium peak |

| 1470-1450 | C-H bend (methylene) | Medium peak |

| 1120-1080 | C-O-C stretch (ether) | Strong, sharp peak |

Experimental Protocol: Acquiring an IR Spectrum

-

Ensure the ATR crystal of the FTIR spectrometer is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of the liquid this compound sample onto the center of the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with isopropanol after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted Chemical Shifts)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.4 - 3.6 | t | 2H | -O-CH₂ -CH₂-CH₂-NH₂ |

| ~2.7 - 2.9 | t | 2H | -O-CH₂-CH₂-CH₂ -NH₂ |

| ~1.7 - 1.9 | p | 2H | -O-CH₂-CH₂ -CH₂-NH₂ |

| ~1.4 - 1.6 | p | 2H | -O-CH₂ -CH₂(CH₂)₆CH₃ |

| ~1.2 - 1.4 | m | 12H | -O-CH₂-CH₂(CH₂ )₆CH₃ |

| ~1.1 - 1.3 | br s | 2H | -NH₂ |

| ~0.8 - 0.9 | t | 3H | -O-CH₂-CH₂(CH₂)₆CH₃ |

¹³C NMR (Predicted Chemical Shifts)

| Chemical Shift (δ, ppm) | Assignment |

| ~70-72 | -O-CH₂ -CH₂-CH₂-NH₂ |

| ~68-70 | -O-CH₂ -C₈H₁₇ |

| ~40-42 | -O-CH₂-CH₂-CH₂ -NH₂ |

| ~32-34 | -O-CH₂-CH₂ -CH₂-NH₂ |

| ~31-33 | Alkyl chain carbons |

| ~29-30 | Alkyl chain carbons |

| ~25-27 | Alkyl chain carbons |

| ~22-24 | Alkyl chain carbons |

| ~14 | -CH₃ |

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

-

Prepare the NMR sample by dissolving approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Insert the NMR tube into the spinner turbine and adjust its position using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

To confirm the amine protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the ¹H spectrum. The -NH₂ signal should disappear or significantly decrease in intensity.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization - EI)

-

Molecular Ion (M⁺): A weak or absent peak at m/z = 201, which is an odd number, consistent with the nitrogen rule.

-

Alpha-Cleavage: The most prominent fragmentation for amines. Cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to a base peak at m/z = 30 ([CH₂=NH₂]⁺).

-

Ether Fragmentation: Cleavage of the C-O bond can also occur.

-

Loss of Alkyl Chain: Fragmentation of the nonyl chain will produce a series of peaks separated by 14 Da (CH₂).

Experimental Protocol: Acquiring a Mass Spectrum

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC-MS).

-

For GC-MS, select an appropriate column (e.g., a non-polar column) and temperature program to ensure good separation and elution of the compound.

-

Ionize the sample using electron ionization (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI) if the molecular ion is not observed with EI.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 20-300).

Safety and Handling

This compound, as a primary amine with an ether linkage, requires careful handling.

-

Health Hazards:

-

Skin and Eye Irritation/Corrosion: Amines are typically corrosive and can cause severe skin burns and eye damage.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

-

Sensitization: May cause an allergic skin reaction.

-

-

Safety Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This technical guide provides a detailed overview of the anticipated chemical properties of this compound. While experimental data for this specific compound is scarce, its properties can be reliably predicted based on the well-understood chemistry of primary amines and long-chain ethers. The provided synthetic route and detailed analytical protocols offer a solid foundation for researchers and professionals working with this or similar molecules. As with any chemical, adherence to strict safety protocols is paramount during its handling and use.

An In-depth Technical Guide to the Synthesis of 3-Nonoxypropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for 3-nonoxypropan-1-amine, a valuable intermediate in various chemical and pharmaceutical applications. The document details established synthetic routes, providing in-depth experimental protocols and quantitative data to facilitate laboratory and potential scale-up production. The synthesis pathways are further elucidated through logical diagrams.

Core Synthesis Strategies

The synthesis of this compound can be achieved through several strategic pathways, primarily revolving around the formation of the ether linkage and the introduction of the amine functionality. The most prominent and industrially relevant methods include:

-

Two-Step Synthesis via Cyanoethylation and Subsequent Hydrogenation: This is a widely applicable and efficient method that involves the initial reaction of nonyl alcohol with acrylonitrile to form 3-(nonyloxy)propanenitrile, followed by the catalytic hydrogenation of the nitrile to the desired primary amine.

-

Direct Catalytic Amination of 3-Nonoxypropanol: This method involves the direct reaction of 3-nonoxypropanol with ammonia in the presence of hydrogen and a suitable catalyst. This approach offers a more direct route, though it may require more stringent reaction conditions.

-

Reductive Amination of 3-Nonoxypropanal: This pathway involves the reaction of 3-nonoxypropanal with ammonia to form an intermediate imine, which is then reduced in situ to the target amine.

This guide will focus on the first two methods, providing detailed experimental procedures and comparative data.

Data Presentation: A Comparative Analysis of Synthesis Parameters

The following tables summarize the key quantitative data associated with the primary synthesis methods for this compound, allowing for a clear comparison of the reaction conditions and expected outcomes.

Table 1: Synthesis of 3-(Nonyloxy)propanenitrile via Cyanoethylation of Nonyl Alcohol

| Parameter | Value | Reference |

| Reactants | Nonyl alcohol, Acrylonitrile | General Knowledge |

| Catalyst | Potassium Hydroxide (KOH) or Sodium Methoxide | General Knowledge |

| Catalyst Loading | 0.1 - 1.0 mol% (relative to alcohol) | General Knowledge |

| Temperature | 40 - 60 °C | General Knowledge |

| Reaction Time | 2 - 6 hours | General Knowledge |

| Solvent | Neat (solventless) or inert solvent (e.g., Toluene) | General Knowledge |

| Yield | > 90% | General Knowledge |

Table 2: Hydrogenation of 3-(Nonyloxy)propanenitrile to this compound

| Parameter | Value | Reference |

| Reactant | 3-(Nonyloxy)propanenitrile | General Knowledge |

| Catalyst | Raney Nickel or Cobalt, Palladium on Carbon (Pd/C) | [1] |

| Catalyst Loading | 5 - 10 wt% (relative to nitrile) | [1] |

| Hydrogen Pressure | 20 - 100 bar | [1] |

| Temperature | 80 - 150 °C | [1] |

| Solvent | Methanol, Ethanol, or Isopropanol (often with ammonia) | [1] |

| Reaction Time | 4 - 12 hours | [1] |

| Yield | > 85% | [1] |

Table 3: Direct Catalytic Amination of 3-Nonoxypropanol

| Parameter | Value | Reference |

| Reactants | 3-Nonoxypropanol, Ammonia, Hydrogen | [2] |

| Catalyst | Nickel, Cobalt, or Copper-based catalysts | [2] |

| Catalyst Support | Alumina, Silica | [2] |

| Temperature | 150 - 250 °C | [2] |

| Pressure | 50 - 200 bar | [2] |

| Ammonia to Alcohol Molar Ratio | 5:1 to 20:1 | [2] |

| Yield | 60 - 80% | [2] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments in the synthesis of this compound.

Method 1: Two-Step Synthesis via Cyanoethylation and Hydrogenation

Step 1: Synthesis of 3-(Nonyloxy)propanenitrile (Cyanoethylation)

Materials:

-

Nonyl alcohol

-

Acrylonitrile

-

Potassium hydroxide (KOH)

-

Toluene (optional, as solvent)

-

Distillation apparatus

-

Reaction flask with stirring and temperature control

Procedure:

-

To a reaction flask equipped with a stirrer, thermometer, and dropping funnel, add nonyl alcohol.

-

If using a solvent, add toluene to the flask.

-

Add a catalytic amount of potassium hydroxide (approximately 0.5 mol% relative to the nonyl alcohol).

-

Heat the mixture to 40-50 °C with stirring.

-

Slowly add acrylonitrile from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature below 60 °C. The reaction is exothermic.

-

After the addition is complete, continue stirring at 50-60 °C for an additional 2-4 hours to ensure complete reaction.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the catalyst with a weak acid (e.g., acetic acid).

-

Wash the mixture with water to remove any salts.

-

If a solvent was used, remove it under reduced pressure.

-

Purify the crude 3-(nonyloxy)propanenitrile by vacuum distillation.

Step 2: Synthesis of this compound (Nitrile Hydrogenation)

Materials:

-

3-(Nonyloxy)propanenitrile

-

Raney Nickel (or other suitable catalyst)

-

Anhydrous ammonia

-

Methanol or Ethanol

-

High-pressure autoclave (hydrogenator)

-

Filtration apparatus

Procedure:

-

In a high-pressure autoclave, charge the 3-(nonyloxy)propanenitrile and the solvent (methanol or ethanol).

-

Add the Raney Nickel catalyst (as a slurry in the solvent, typically 5-10% by weight of the nitrile).

-

Add anhydrous ammonia to the autoclave. The presence of ammonia helps to suppress the formation of secondary and tertiary amines.[1]

-

Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 bar).

-

Heat the mixture to the reaction temperature (e.g., 100-130 °C) with vigorous stirring.

-

Maintain the temperature and pressure for 4-8 hours, or until hydrogen uptake ceases.

-

Monitor the reaction by GC to confirm the disappearance of the nitrile.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Purge the autoclave with nitrogen.

-

Filter the reaction mixture to remove the catalyst. The catalyst should be handled with care as it can be pyrophoric.

-

Remove the solvent from the filtrate by distillation.

-

Purify the resulting this compound by vacuum distillation.

Method 2: Direct Catalytic Amination of 3-Nonoxypropanol

Materials:

-

3-Nonoxypropanol

-

Anhydrous ammonia

-

Hydrogen gas

-

Supported nickel or cobalt catalyst

-

High-pressure autoclave

-

Condenser and collection system

Procedure:

-

Prepare 3-nonoxypropanol by reacting nonyl alcohol with 3-chloro-1-propanol or by hydrolysis of 3-(nonyloxy)propanenitrile.

-

Charge the 3-nonoxypropanol and the catalyst into a high-pressure fixed-bed or slurry reactor.[2]

-

Seal the reactor and purge with nitrogen.

-

Introduce a continuous flow of ammonia and hydrogen gas into the reactor at the desired molar ratio.[2]

-

Heat the reactor to the target temperature (e.g., 180-220 °C) and pressurize to the desired pressure (e.g., 100-150 bar).[2]

-

The reaction mixture is passed over the catalyst bed (in a fixed-bed reactor) or stirred vigorously (in a slurry reactor).

-

The product stream exiting the reactor is cooled to condense the liquid products.

-

Unreacted ammonia and hydrogen can be recycled.

-

The collected liquid product is a mixture of the primary amine, unreacted alcohol, and byproducts.

-

The crude product is purified by fractional distillation to isolate this compound.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Conclusion

The synthesis of this compound is readily achievable through well-established chemical transformations. The two-step method involving cyanoethylation of nonyl alcohol followed by nitrile hydrogenation generally offers high yields and is amenable to standard laboratory and industrial equipment. The direct catalytic amination of 3-nonoxypropanol provides a more atom-economical route but may require more specialized high-pressure equipment and careful optimization of reaction conditions to achieve high selectivity for the primary amine. The choice of synthesis method will depend on factors such as available equipment, cost of raw materials and catalysts, and desired purity of the final product. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide to 3-(Nonyloxy)propan-1-amine

Introduction

3-(Nonyloxy)propan-1-amine is a primary aliphatic ether amine. Its molecular structure consists of a nine-carbon alkyl chain (nonyl group) connected via an ether linkage to a three-carbon propyl chain, which is terminated by a primary amine group (-NH2). This bifunctional nature, possessing both a lipophilic alkyl tail and a hydrophilic amine head, imparts surfactant-like properties to the molecule.

The term "nonoxy" can refer to a straight-chain nonyl group or a branched isononyl group. The straight-chain isomer is systematically named 3-(nonyloxy)propan-1-amine according to IUPAC nomenclature. A common branched-chain isomer is 3-(isononyloxy)propan-1-amine, with the IUPAC name 3-(7-methyloctoxy)propan-1-amine and the CAS number 29317-52-0.[1] This guide will focus on the straight-chain isomer while referencing the isononyl analogue where relevant data is available.

Physicochemical Properties

| Property | Value (for 3-(isononyloxy)propan-1-amine) | Data Source |

| Molecular Formula | C12H27NO | PubChem[1] |

| Molecular Weight | 201.35 g/mol | PubChem[1] |

| Physical Description | Liquid | EPA Chemical Data Reporting (CDR)[1] |

| XLogP3-AA | 3.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] |

| Rotatable Bond Count | 10 | PubChem (Computed)[1] |

| Exact Mass | 201.209264485 Da | PubChem (Computed)[1] |

| Topological Polar Surface Area | 35.3 Ų | PubChem (Computed)[1] |

Synthesis and Experimental Protocols

The synthesis of 3-(alkoxy)propan-1-amines is typically achieved through a multi-step process. A common and effective method is a variation of the Williamson ether synthesis, followed by the conversion of a terminal functional group to an amine. Below is a representative protocol for the synthesis of 3-(nonyloxy)propan-1-amine.

Experimental Protocol: Synthesis of 3-(Nonyloxy)propan-1-amine

This protocol is based on general methods for the synthesis of similar alkoxy propanamines.

Step 1: Synthesis of 3-(Nonyloxy)propan-1-ol

-

Materials: 1-Nonanol, 3-chloro-1-propanol, sodium hydride (NaH) 60% dispersion in mineral oil, and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-nonanol (1 equivalent) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add 3-chloro-1-propanol (1 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 3-(nonyloxy)propan-1-ol.

-

Step 2: Synthesis of 3-(Nonyloxy)propanenitrile

-

Materials: 3-(Nonyloxy)propan-1-ol, p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), dichloromethane (DCM), sodium cyanide (NaCN), and dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve 3-(nonyloxy)propan-1-ol (1 equivalent) in DCM and add triethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain the crude tosylate.

-

Dissolve the crude tosylate in DMSO and add sodium cyanide (1.5 equivalents).

-

Heat the mixture to 60-80 °C and stir for several hours until the reaction is complete.

-

Cool the mixture, pour it into water, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-(nonyloxy)propanenitrile.

-

Step 3: Reduction to 3-(Nonyloxy)propan-1-amine

-

Materials: 3-(Nonyloxy)propanenitrile, lithium aluminum hydride (LiAlH4), and anhydrous diethyl ether.

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a suspension of LiAlH4 (2-3 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C.

-

Add a solution of 3-(nonyloxy)propanenitrile (1 equivalent) in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature, followed by a gentle reflux for a few hours.

-

Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting solids and wash them with diethyl ether.

-

Dry the combined organic filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield 3-(nonyloxy)propan-1-amine.

-

Applications in Research and Drug Development

While specific applications of 3-(nonyloxy)propan-1-amine in drug development are not extensively documented, its structural motifs are found in various biologically active molecules. Long-chain alkoxy propylamines are valuable as:

-

Synthetic Intermediates: The primary amine group is a versatile functional handle for building more complex molecules. It can undergo reactions like N-alkylation, acylation, and reductive amination to be incorporated into larger molecular scaffolds. Similar structures are used in the synthesis of pharmaceuticals, such as certain beta-blockers and other drugs where a flexible ether linkage is desired.

-

Surfactants and Formulation Agents: Due to their amphiphilic nature, these compounds can act as surfactants, emulsifiers, or dispersing agents. In drug delivery, such molecules can be used to formulate poorly soluble drugs, enhancing their bioavailability.

-

Corrosion Inhibitors: Long-chain amines are known to be effective corrosion inhibitors for various metals, an application relevant in the manufacturing and storage of chemical and pharmaceutical products.

References

In-depth Technical Guide: 3-(Nonyloxy)propan-1-amine

CAS Number: 29042-37-5

Disclaimer: The provided CAS number 29042-37-5 and the chemical name "3-Nonoxypropan-1-amine" do not correspond to a readily identifiable, single chemical entity in publicly available scientific databases. The name "Nonoxy" is ambiguous. For the purpose of this guide, we will assume the user is referring to 3-(Nonyloxy)propan-1-amine , a plausible chemical structure, and will synthesize a representative technical guide based on data for structurally similar ether amines. The information presented herein is for illustrative purposes and should not be used for actual research or drug development without verification against a confirmed chemical identity.

Executive Summary

This technical guide provides a comprehensive overview of 3-(Nonyloxy)propan-1-amine, a long-chain aliphatic ether amine. Due to the lack of specific data for CAS number 29042-37-5, this document synthesizes information from structurally related compounds to present potential physicochemical properties, synthesis routes, and applications. This guide is intended for researchers, scientists, and drug development professionals who may be exploring the use of such molecules as surfactants, corrosion inhibitors, or intermediates in chemical synthesis.

Physicochemical Properties

The quantitative data for the physicochemical properties of 3-(Nonyloxy)propan-1-amine are not directly available. The following table summarizes expected properties based on trends observed for similar long-chain ether amines.

| Property | Expected Value | Notes |

| Molecular Formula | C12H27NO | Calculated for 3-(n-nonyloxy)propan-1-amine. |

| Molecular Weight | 201.35 g/mol | Calculated for 3-(n-nonyloxy)propan-1-amine. |

| Appearance | Colorless to pale yellow liquid | Based on similar aliphatic amines. |

| Boiling Point | ~250-280 °C | Estimated based on chain length. |

| Density | ~0.85-0.90 g/cm³ | Estimated based on similar compounds. |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | The long alkyl chain decreases water solubility. |

Synthesis and Experimental Protocols

The synthesis of 3-(Nonyloxy)propan-1-amine can be achieved through several established methods for preparing primary amines. A common and efficient route is the reductive amination of an aldehyde derived from nonyl alcohol.

Synthesis via Reductive Amination

This two-step process involves the formation of an imine followed by its reduction to the corresponding amine.

Experimental Protocol:

-

Oxidation of Nonyl Alcohol: n-Nonyl alcohol is oxidized to nonanal using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Reductive Amination: The resulting nonanal is then subjected to reductive amination. The aldehyde is reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a nickel catalyst. The reaction is carried out in a protic solvent like methanol or ethanol. The pH of the reaction mixture is maintained to favor imine formation. The final product, 3-(Nonyloxy)propan-1-amine, is then purified using distillation or column chromatography.

Caption: Synthesis of 3-(Nonyloxy)propan-1-amine via reductive amination.

Potential Applications

Based on the properties of similar long-chain ether amines, 3-(Nonyloxy)propan-1-amine is expected to have applications in several industrial and research areas.

-

Surfactants and Emulsifiers: The amphiphilic nature of the molecule, with a long hydrophobic alkyl chain and a hydrophilic amine head, suggests its potential use as a cationic surfactant in formulations for detergents, fabric softeners, and emulsifying agents.

-

Corrosion Inhibitors: Long-chain amines are known to form protective films on metal surfaces, thereby inhibiting corrosion. 3-(Nonyloxy)propan-1-amine could be investigated for its efficacy in protecting metals in various environments.

-

Chemical Intermediate: The primary amine group can be further functionalized, making this molecule a useful intermediate for the synthesis of more complex molecules, including agrochemicals, pharmaceuticals, and specialty polymers.

Safety and Handling

The safety data for 3-(Nonyloxy)propan-1-amine is not available. However, based on similar aliphatic amines, the following precautions should be taken:

-

Health Hazards: Likely to be corrosive and may cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

-

Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.

Conclusion

While specific data for this compound with CAS number 29042-37-5 is not publicly available, this guide provides a synthesized overview of its expected properties, synthesis, and applications based on structurally related compounds. Further experimental investigation is necessary to fully characterize this compound and validate its potential uses. Researchers interested in this molecule should begin by confirming its identity and properties through empirical analysis.

Solubility of 3-Nonoxypropan-1-amine in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles governing the aqueous solubility of 3-Nonoxypropan-1-amine. Due to a lack of specific experimentally determined values in publicly available literature, this document extrapolates its likely solubility characteristics based on established chemical principles and data from analogous compounds. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility.

Executive Summary

This compound is an amphiphilic molecule featuring a nine-carbon hydrophobic tail (nonoxy group) and a hydrophilic head (propan-1-amine group). This structure suggests limited solubility in water. The long alkyl chain significantly reduces its ability to dissolve in aqueous solutions, a common characteristic for amines with more than six to nine carbon atoms.[1] While the primary amine group can engage in hydrogen bonding with water, the energetic cost of disrupting the water's hydrogen-bonding network to accommodate the large hydrophobic tail is substantial. Therefore, this compound is predicted to be poorly soluble in water.

Physicochemical Properties and Solubility Prediction

The solubility of an amine in water is primarily determined by the balance between its hydrophilic amine group and any hydrophobic alkyl groups.[2][3] The amine group can act as a hydrogen bond acceptor via its lone pair of electrons and, as a primary amine, a hydrogen bond donor. These interactions promote solubility. Conversely, the nonpolar alkyl chain disrupts the hydrogen bonding network of water, leading to a hydrophobic effect that decreases solubility.

For aliphatic amines, a general rule is that those with six or more carbon atoms are considered to have low solubility or are immiscible with water.[1][4] this compound, with its C9 alkyl chain, falls into this category.

Comparative Solubility of Analogous Alkoxypropylamines

To estimate the solubility of this compound, it is instructive to examine the properties of structurally similar compounds. The data presented in Table 1 demonstrates a clear trend: as the length of the alkyl chain increases, the water solubility decreases.

| Compound Name | Chemical Structure | Alkyl Chain Length | Water Solubility | Reference |

| 3-Methoxypropan-1-amine | CH₃O(CH₂)₃NH₂ | C1 | Soluble | [5] |

| n-Propylamine | CH₃(CH₂)₂NH₂ | C3 | Miscible | [6][7] |

| n-Butylamine | CH₃(CH₂)₃NH₂ | C4 | Miscible | [8] |

| 3-(Hexyloxy)propylamine | CH₃(CH₂)₅O(CH₂)₃NH₂ | C6 | Not specified, but expected to be low | [9][10] |

| This compound | CH₃(CH₂)₈O(CH₂)₃NH₂ | C9 | Predicted to be poorly soluble | - |

| 3-(Dodecyloxy)propylamine | CH₃(CH₂)₁₁O(CH₂)₃NH₂ | C12 | Limited solubility | [11] |

Experimental Determination of Solubility

To ascertain the precise solubility of this compound in water, a standardized experimental protocol should be followed. The flask method, recommended by the OECD Guideline for Testing of Chemicals, Section 105, is a robust approach.

Principle of the Method

A supersaturated solution of this compound in water is created and allowed to equilibrate. The concentration of the amine in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials and Reagents

-

This compound (high purity)

-

Deionized water (HPLC grade)

-

Standard laboratory glassware

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

pH meter

-

Gas chromatograph with a flame ionization detector (GC-FID) or HPLC with a suitable detector

-

Appropriate solvents for extraction and dilution (e.g., dichloromethane, methanol)

Experimental Workflow

The following diagram illustrates the experimental workflow for determining the aqueous solubility of this compound.

Experimental Workflow for Solubility Determination

Detailed Protocol

-

Preparation of Test Solutions : To several flasks, add an excess amount of this compound to a known volume of deionized water. The excess is necessary to ensure that a saturated solution is achieved.

-

Equilibration : Seal the flasks and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the flasks for a preliminary period of 24 hours. After this, take measurements at 24-hour intervals until three consecutive measurements are within an acceptable range, indicating that equilibrium has been reached.

-

Phase Separation : Transfer the solutions to centrifuge tubes and centrifuge at high speed until the undissolved this compound is completely separated from the aqueous phase.

-

Analysis of the Aqueous Phase : Carefully extract a known volume of the clear aqueous supernatant. Prepare the sample for analysis, which may involve extraction into an organic solvent and/or dilution. Analyze the sample using a pre-calibrated GC or HPLC method.

-

Quantification : Determine the concentration of this compound in the aqueous phase by comparing the analytical response to a calibration curve prepared with known concentrations of the compound.

Factors Influencing Solubility

The aqueous solubility of this compound is influenced by several factors, as depicted in the diagram below.

Factors Influencing Aqueous Solubility

-

Temperature : The solubility of most organic compounds in water increases with temperature. However, for some amphiphilic molecules, the solubility can decrease at higher temperatures. This should be determined experimentally.

-

pH : As a primary amine, this compound is basic. In acidic solutions, it will be protonated to form an ammonium salt.[12] These salts are generally much more soluble in water than the free amine.[1][4] Therefore, the solubility of this compound is expected to be significantly higher at lower pH values.

-

Presence of Salts : The presence of dissolved salts can either increase ("salting-in") or decrease ("salting-out") the solubility of organic compounds. The specific effect would need to be determined experimentally.

Conclusion

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. 1-Propanamine, 3-methoxy- (CAS 5332-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Propylamine - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. n-Butylamine - Wikipedia [en.wikipedia.org]

- 9. 3-(Hexyloxy)propylamine | C9H21NO | CID 85580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(Hexyloxy)propylamine | 16728-61-3 | Benchchem [benchchem.com]

- 11. cymitquimica.com [cymitquimica.com]

- 12. chemhaven.org [chemhaven.org]

A Technical Guide to the Boiling Point of 3-Nonoxypropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the boiling point of 3-Nonoxypropan-1-amine. Due to the limited availability of experimental data for this specific compound in public literature, this guide presents a compilation of boiling points for structurally similar and homologous compounds to facilitate an estimation. Furthermore, it details standardized experimental protocols for the precise determination of boiling points in a laboratory setting. A logical workflow for this determination is also provided in a visual format.

Introduction

This compound belongs to the class of organic compounds known as ether amines, which contain both an ether linkage and an amine functional group. These bifunctional molecules are of interest in various fields, including as intermediates in the synthesis of pharmaceuticals and as surfactants. The boiling point is a fundamental physical property that provides insights into the volatility, intermolecular forces, and purity of a compound. Accurate knowledge of the boiling point is crucial for purification processes such as distillation, for ensuring safe handling and storage, and for the characterization of novel chemical entities.

Physicochemical Data of 3-Alkoxypropan-1-amines and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| Propan-1-amine | C₃H₉N | 59.11 | 47-51 |

| 3-Isopropoxypropan-1-amine | C₆H₁₅NO | 117.19 | 148.6 (at 0.11 bar) |

| 3-Butoxypropan-1-amine | C₇H₁₇NO | 131.22 | 169-170 |

| Hexan-1-amine | C₆H₁₅N | 101.19 | 131.5 |

Note: The boiling point of 3-Isopropoxypropan-1-amine is reported at reduced pressure.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[1] For accurate determination, several experimental methods can be employed.

Simple distillation is a common and effective method for determining the boiling point of a pure liquid.[1][2]

Protocol:

-

Apparatus Setup: A distillation flask is filled with the liquid sample (a few milliliters) and a few boiling chips to ensure smooth boiling. The flask is connected to a condenser, which is, in turn, connected to a receiving flask. A thermometer is placed in the neck of the distillation flask such that the top of the mercury bulb is level with the side arm leading to the condenser.

-

Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature reading, where the vapor and liquid are in equilibrium, is the boiling point of the substance.[2]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is dependent on it.[1] If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.

This method is suitable when only a small amount of the sample is available.[3]

Protocol:

-

Sample Preparation: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated.[3] Initially, a stream of bubbles will be observed as air is expelled from the capillary tube.

-

Observation: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[3] At this point, heating is stopped.

-

Temperature Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The moment the liquid enters the capillary tube, the temperature is recorded. This is the boiling point of the liquid.[3]

Logical Workflow for Boiling Point Determination

The following diagram illustrates a generalized workflow for the experimental determination of a compound's boiling point.

Conclusion

While direct experimental data for the boiling point of this compound is scarce, this guide provides a framework for its estimation and experimental determination. By analyzing the trends in boiling points of homologous series and employing standardized laboratory protocols, researchers and drug development professionals can accurately determine this crucial physical property. The provided workflow and experimental details serve as a practical resource for the characterization of this and other novel chemical compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Ether Amines in Drug Development

This guide provides a comprehensive technical overview of ether amines, a significant class of organic compounds characterized by the presence of both an ether linkage and an amine functional group. Their unique physicochemical properties make them versatile scaffolds in medicinal chemistry, enabling their use in a wide array of therapeutic areas, from central nervous system (CNS) disorders to oncology. This document details their synthesis, pharmacokinetic profiles, and key mechanisms of action, supported by experimental data and pathway visualizations.

Core Concepts and Synthesis

Ether amines are organic compounds with the general structure R¹-O-R²-NR³R⁴. The ether group (C-O-C) is generally stable and can influence the molecule's conformation and lipophilicity, while the amine group (-N) is typically basic and serves as a key interaction point with biological targets.[1] The basicity of the amine can be modulated by the nature of its substituents (alkyl or aryl groups), which is a critical factor in drug design.[2]

Common Synthetic Routes

The synthesis of ether amines can be achieved through various methods, with one of the most common industrial processes involving a two-step reaction: cyanoethylation followed by hydrogenation.

Experimental Protocol: Synthesis of Ether Amines via Cyanoethylation and Hydrogenation [3]

-

Cyanoethylation: A primary or secondary alcohol (R-OH, where R is a linear or branched alkyl/alkenyl group) is reacted with acrylonitrile (CH₂=CHCN).

-

Catalyst: An alkali metal hydroxide (e.g., NaOH or KOH) is used in a concentration of 0.01 to 0.05 parts by weight per 100 parts of the alcohol.

-

Reaction Conditions: The reaction is typically conducted at a temperature of 45-70°C for 0.5 to 5 hours.

-

Outcome: This step yields an alkyloxypropionitrile (R-O-CH₂CH₂CN).

-

-

Hydrogenation: The resulting alkyloxypropionitrile is hydrogenated to form the primary ether amine.

-

Catalyst: Common hydrogenation catalysts such as Raney nickel or cobalt catalysts are used.

-

Reaction Conditions: Water (0.5 to 20 parts by weight per 100 parts of the nitrile) is added to the reaction system to improve catalyst dispersion. The hydrogenation is then carried out under hydrogen pressure.

-

Outcome: The nitrile group is reduced to a primary amine, yielding the final ether amine product (R-O-CH₂CH₂CH₂NH₂).

-

A generalized workflow for this common synthesis is depicted below.

Caption: Generalized workflow for ether amine synthesis.

Physicochemical Properties and CNS Drug Design

The unique combination of an ether and an amine group imparts specific physicochemical properties that are highly relevant for drug design, particularly for agents targeting the central nervous system (CNS).

-

Lipophilicity and Polarity: The ether linkage contributes to the lipophilicity of the molecule, while the amine group adds polarity and a basic center. The overall balance, often measured as the distribution coefficient (LogD), is critical for membrane permeability.[4]

-

Basicity (pKa): The amine group's pKa determines its ionization state at physiological pH (around 7.4). Most aliphatic amines are protonated at this pH, carrying a positive charge.[4] This charge can be beneficial for target binding but may hinder passage across the blood-brain barrier (BBB).[5][6]

-

Blood-Brain Barrier Penetration: Successful CNS drugs must navigate a complex set of physicochemical properties to cross the BBB. While some lipophilicity is required, excessive positive charge and a high number of hydrogen bond donors can lead to poor brain penetration.[4][6] Prodrug strategies, such as masking the amine as an amide or carbamate, have been explored to neutralize this charge and improve BBB crossing, though with mixed success.[5][7]

The logical relationship between these properties and brain exposure is outlined below.

Caption: Physicochemical properties affecting BBB penetration.

Data Presentation: Physicochemical Properties of Amine-Containing CNS Drugs

The following table summarizes key properties for representative amine-containing drugs, highlighting the balance required for CNS activity.

| Drug | Class | Amine Type | pKa | LogD at pH 7.4 | CNS Effect |

| Fluoxetine (Prozac) | SSRI Antidepressant | Secondary | ~10.0 | ~1.8 | Yes |

| Sertraline (Zoloft) | SSRI Antidepressant | Secondary | ~9.5 | ~3.0 | Yes |

| Haloperidol | Antipsychotic | Tertiary | ~8.3 | ~3.2 | Yes |

| Fexofenadine | Antihistamine | Tertiary | ~4.25, ~9.5 | ~-1.5 | No (Designed to be excluded from CNS)[6] |

Pharmacological Applications and Mechanisms of Action

Ether amines are prevalent in numerous drug classes due to their ability to interact with various biological targets. Two prominent mechanisms are their function as G protein-coupled receptor (GPCR) ligands and their role as cationic amphiphilic drugs (CADs) in cancer therapy.

Ether Amines as GPCR Ligands

Many neurotransmitters are biogenic amines (e.g., serotonin, dopamine), and drugs targeting their receptors often mimic this structure.[8] The protonated amine of a ligand typically forms a crucial salt bridge (ionic interaction) with a highly conserved acidic amino acid residue, such as aspartic acid (Asp), in the transmembrane domain of aminergic GPCRs.[9] This interaction is fundamental for anchoring the ligand in the binding pocket and initiating a conformational change that triggers downstream signaling.

Caption: Ligand binding and activation of a GPCR.

Experimental Protocol: [³⁵S]GTPγS Binding Assay [10]

This assay measures the activation of G proteins following receptor stimulation by an agonist.

-

Membrane Preparation: Cell membranes expressing the target GPCR are prepared from cultured cells or tissue.

-

Reaction Mixture: Membranes are incubated in a buffer containing GDP, the ether amine ligand (agonist) at various concentrations, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: The mixture is incubated, typically at 30°C, to allow for ligand binding and G protein activation. Upon activation, the Gα subunit releases GDP and binds [³⁵S]GTPγS.

-

Termination and Filtration: The reaction is stopped by rapid filtration through a glass fiber filter, which traps the membranes and bound [³⁵S]GTPγS. Unbound radioligand is washed away.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. Increased radioactivity corresponds to greater G protein activation.

Ether Amines as Cationic Amphiphilic Drugs (CADs)

Many ether amines are classified as CADs, which are characterized by a hydrophobic ring system and a hydrophilic side chain with a cationic amine group.[11][12] These molecules have the ability to freely diffuse across cell membranes but become trapped in acidic organelles like lysosomes.

Mechanism of Action: Inside the lysosome (pH ~4.5-5.0), the amine group becomes protonated, preventing the drug from diffusing back into the cytosol (a phenomenon known as "lysosomal trapping").[11] The accumulation of CADs within the lysosome leads to the inhibition of critical enzymes, such as acid sphingomyelinase, causing a buildup of lipids (phospholipidosis).[13][14] This disruption of lysosomal function can lead to lysosomal membrane permeabilization (LMP), the release of cathepsins into the cytosol, and ultimately, cancer cell death.[14] This vulnerability of cancer cells to lysosomal disruption is a promising avenue for repurposing existing CADs as anti-cancer agents.[11]

Caption: Lysosomal trapping and cytotoxicity of CADs.

Experimental Protocol: Acridine Orange (AO) Relocalization Assay for LMP

This fluorescence microscopy-based assay detects LMP by monitoring the integrity of lysosomes.

-

Cell Culture and Staining: Cancer cells are cultured and then incubated with Acridine Orange (AO), a lysosomotropic dye that fluoresces bright red in intact, acidic lysosomes and green in the cytoplasm and nucleus.

-

Drug Treatment: Cells are treated with the ether amine CAD for a specified period.

-

Imaging: Live or fixed cells are imaged using a fluorescence microscope.

-

Analysis: In healthy cells, AO is sequestered in lysosomes, resulting in punctate red fluorescence. If the CAD induces LMP, the lysosomal pH gradient is lost, and AO leaks into the cytosol, causing a decrease in red fluorescence and an increase in diffuse green fluorescence throughout the cell. This change is quantified to measure the extent of LMP.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US6576794B2 - Process for production of ether amine - Google Patents [patents.google.com]

- 4. Effect of Potential Amine Prodrugs of Selective Neuronal Nitric Oxide Synthase Inhibitors on Blood-Brain Barrier Penetration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Prodrugs and their activation mechanisms for brain drug delivery - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00788C [pubs.rsc.org]

- 8. Neurotransmitter - Wikipedia [en.wikipedia.org]

- 9. research.vu.nl [research.vu.nl]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cell death induced by cationic amphiphilic drugs depends on lysosomal Ca2+ release and cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. molbiolcell.org [molbiolcell.org]

- 14. Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 3-Nonoxypropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nonoxypropan-1-amine, a member of the alkoxypropylamine family, is a long-chain primary amine with potential applications in various industrial and chemical processes. While specific research on this exact molecule is limited in publicly available literature, its structure suggests utility as a surfactant, corrosion inhibitor, and chemical intermediate. This guide provides a comprehensive overview of its probable synthesis, predicted properties, and potential applications, drawing parallels from closely related and commercially significant alkoxypropylamines. The historical context is framed within the broader development of ether amines.

Introduction

This compound, with the chemical structure CH₃(CH₂)₈OCH₂(CH₂)₂NH₂, belongs to a class of compounds known as ether amines. These molecules are characterized by an ether linkage and a terminal amine group, a combination that imparts amphiphilic properties, making them valuable in a range of industrial applications. The long nonyl (C₉) alkyl chain provides significant hydrophobicity, while the primary amine group introduces a hydrophilic character. This dual nature suggests potential uses as surfactants, emulsifiers, and corrosion inhibitors.

Synthesis

The most industrially viable and commonly cited method for the synthesis of 3-alkoxypropan-1-amines is a two-step process involving the cyanoethylation of an alcohol followed by the hydrogenation of the resulting nitrile.

General Synthetic Pathway

The synthesis of this compound can be logically presumed to follow this well-documented pathway for ether amines[2].

Step 1: Cyanoethylation of 1-Nonanol

1-Nonanol is reacted with acrylonitrile in the presence of a basic catalyst, typically an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide, to form 3-(nonyloxy)propanenitrile.

Step 2: Hydrogenation of 3-(Nonyloxy)propanenitrile

The resulting 3-(nonyloxy)propanenitrile is then hydrogenated to yield this compound. This reduction is typically carried out using a catalyst such as Raney nickel or a cobalt-based catalyst under a hydrogen atmosphere.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, hypothetical procedure based on established methods for the synthesis of similar alkoxypropylamines[2].

Materials:

-

1-Nonanol

-

Acrylonitrile

-

Potassium Hydroxide (catalyst)

-

Raney Nickel (hydrogenation catalyst)

-

Anhydrous solvent (e.g., toluene)

-

Hydrogen gas

Procedure:

Part 1: Synthesis of 3-(Nonyloxy)propanenitrile

-

To a reaction vessel containing 1-nonanol, add a catalytic amount of potassium hydroxide.

-

Heat the mixture to a specified reaction temperature (typically between 45-70°C).

-

Slowly add acrylonitrile to the reaction mixture while maintaining the temperature. The molar ratio of acrylonitrile to 1-nonanol is typically kept close to stoichiometric (0.9 to 1.2 equivalents)[2].

-

After the addition is complete, continue stirring at the reaction temperature until the reaction is complete (monitored by techniques such as GC or TLC).

-

The resulting 3-(nonyloxy)propanenitrile can be used in the next step without extensive purification.

Part 2: Synthesis of this compound

-

Transfer the crude 3-(nonyloxy)propanenitrile to a high-pressure reactor.

-

Add a slurry of Raney nickel catalyst in a suitable solvent.

-

Pressurize the reactor with hydrogen gas to the desired pressure.

-

Heat the mixture to the reaction temperature and maintain vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake.

-

Once the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.

-

The resulting this compound can be purified by distillation under reduced pressure.

Physicochemical Properties (Predicted)

While experimental data for this compound is scarce, its properties can be predicted based on its structure and data from its isomer, 3-(isononyloxy)propan-1-amine[3].

| Property | Predicted Value/Description |

| Molecular Formula | C₁₂H₂₇NO |

| Molecular Weight | 201.35 g/mol |

| Appearance | Likely a colorless to pale yellow liquid[3] |

| Boiling Point | Expected to be high, likely >200°C at atmospheric pressure. |

| Solubility | Sparingly soluble in water, soluble in organic solvents. |

| pKa (of conjugate acid) | Estimated to be around 10, typical for primary amines. |

Potential Applications

The applications of this compound can be inferred from the known uses of similar long-chain alkoxypropylamines.

-

Corrosion Inhibitor: The amine group can adsorb onto metal surfaces, forming a protective film that inhibits corrosion. Long-chain alkoxypropylamines are mentioned as components in corrosion-inhibiting formulations[4][5].

-

Flotation Agent: In the mining industry, compounds like its isomer, 3-(isononyloxy)propan-1-amine, are used as flotation agents to selectively separate minerals from ore[3].

-

Asphalt Additive: The amphiphilic nature of this molecule could make it a useful additive in asphalt formulations to improve adhesion and act as an emulsifier.

-

Chemical Intermediate: It can serve as a building block for the synthesis of more complex molecules, such as surfactants, dyes, and agricultural chemicals. For example, it can be a precursor for the synthesis of quaternary ammonium compounds, which have a wide range of applications as biocides and phase transfer catalysts.

Historical Context and Related Compounds

The development of ether amines is intrinsically linked to the advancement of industrial organic chemistry. The foundational Williamson ether synthesis, established by Alexander Williamson in 1850, provided the chemical principles for forming the ether bond[6]. However, the large-scale production of alkoxypropylamines likely began with the industrial availability of key raw materials like long-chain alcohols and acrylonitrile.

The isomer, 3-(isononyloxy)propan-1-amine (CAS 29317-52-0), is a commercially produced chemical used as a flotation agent in the mining industry[3]. This indicates a market for C₉-alkoxypropylamines. Patents also describe the use of related compounds, such as di-(n-3-nonyloxy-n-propyl)-amine , in multifunctional additive packages, for example, as corrosion inhibitors[5].

The study of aryloxy-propanamines, such as fluoxetine and tomoxetine, in the pharmaceutical sector highlights the biological relevance of the 3-oxypropanamine scaffold, although these are structurally and functionally distinct from the aliphatic this compound[7].

Conclusion

This compound is a molecule with significant potential in various industrial applications, primarily due to its amphiphilic nature. While direct documentation of its discovery and history is limited, its synthesis can be reliably predicted based on well-established industrial processes for producing ether amines. Its properties and applications are likely to be similar to those of other long-chain alkoxypropylamines, which are used as corrosion inhibitors, flotation agents, and chemical intermediates. Further research into the specific properties and performance of this compound would be beneficial to fully realize its potential in these and other applications.

References

- 1. [3-alkoxypropylamines and derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US6576794B2 - Process for production of ether amine - Google Patents [patents.google.com]

- 3. 1-Propanamine, 3-(isononyloxy)- | C12H27NO | CID 121810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20220025262A1 - Multifunctional additive compounds - Google Patents [patents.google.com]

- 5. data.epo.org [data.epo.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. US5023269A - 3-aryloxy-3-substituted propanamines - Google Patents [patents.google.com]

Methodological & Application

The Synthetic Utility of 3-Nonoxypropan-1-amine: An Overview of Potential Applications

The primary amine functionality of 3-nonoxypropan-1-amine serves as a reactive handle for a variety of standard organic transformations. These reactions allow for the introduction of the nonoxypropyl moiety into larger molecular frameworks, potentially imparting desirable physical and chemical properties.

General Reactivity of Primary Amines

As a primary amine, this compound is expected to undergo a range of well-established chemical reactions. These include, but are not limited to, alkylation, acylation, and reactions with carbonyl compounds.

Table 1: Predicted Reactions of this compound

| Reaction Type | Reagent | Product Class | Potential Utility |

| Alkylation | Alkyl halides | Secondary or Tertiary Amines | Modification of physical properties, synthesis of quaternary ammonium salts for surfactant applications. |

| Acylation | Acid chlorides, Anhydrides | Amides | Introduction of the lipophilic tail into various scaffolds, synthesis of functional polymers. |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amines | Formation of more complex amine structures with tailored properties. |

| Michael Addition | α,β-Unsaturated Carbonyls | β-Amino Carbonyls | Carbon-nitrogen bond formation for the synthesis of functionalized molecules. |

Experimental Protocol: General N-Alkylation

This protocol describes a general procedure for the N-alkylation of a primary amine, which can be adapted for this compound.

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA) (1.5-2 equivalents), to the solution.

-

Addition of Alkylating Agent: Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction may require heating to proceed to completion.

-

Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Applications in Materials Science and Industrial Chemistry

The bifunctional nature of this compound, possessing both a reactive amine and a long hydrophobic chain, makes it a prime candidate for applications in materials science and industrial chemistry.

Corrosion Inhibition

Long-chain amines and their derivatives are widely used as corrosion inhibitors, particularly in the oil and gas industry. The amine headgroup can adsorb onto a metal surface, while the long alkyl tail forms a protective hydrophobic layer that repels water and corrosive agents. It is highly probable that this compound could function effectively as a corrosion inhibitor.

Surfactants and Emulsifiers

The amphiphilic structure of this compound suggests its utility as a surfactant or emulsifier. The polar amine group is hydrophilic, while the nonoxypropyl chain is lipophilic. This allows the molecule to partition at the interface between polar and non-polar phases, reducing surface tension and stabilizing emulsions. Quaternization of the amine group would further enhance its surfactant properties.

The workflow for evaluating a new potential surfactant is outlined below:

Application Notes and Protocols for 3-Nonoxypropan-1-amine as a Corrosion Inhibitor

Introduction

3-Nonoxypropan-1-amine is a long-chain ether amine that holds potential as a corrosion inhibitor, particularly for mild steel in acidic environments. Its molecular structure, featuring a hydrophilic amine head and a long hydrophobic nonyl tail connected by an ether linkage, suggests a mechanism of action involving adsorption onto the metal surface to form a protective barrier. The lone pair of electrons on the nitrogen and oxygen atoms can coordinate with vacant d-orbitals of iron, while the hydrophobic tail orients away from the surface, repelling corrosive species. This document provides an overview of its potential applications, mechanism of action, and standardized protocols for its evaluation.

Potential Applications

Due to its chemical structure, this compound is a candidate for use as a corrosion inhibitor in various industrial applications, including:

-

Oil and Gas Industry: Protection of pipelines and equipment from corrosion induced by acidic gases (CO2, H2S) and brines.

-

Metal Cleaning and Pickling: Addition to acidic solutions to protect the base metal from excessive dissolution.

-

Water Treatment: As a component in corrosion-inhibiting formulations for cooling water systems and boilers.

-

Fuel Additives: To prevent corrosion in fuel storage tanks and transportation systems.

Mechanism of Corrosion Inhibition

The corrosion inhibition by this compound is proposed to occur via adsorption of the inhibitor molecules onto the metal surface. This process can involve both physisorption and chemisorption.

-

Physisorption: In acidic solutions, the amine group can become protonated, leading to electrostatic attraction between the positively charged inhibitor molecule and the negatively charged metal surface (due to the adsorption of anions from the acid).

-

Chemisorption: The lone pair of electrons on the nitrogen atom of the amine group and the oxygen atom of the ether linkage can be shared with the vacant d-orbitals of the iron atoms on the metal surface, forming a coordinate covalent bond.

The long nonyl group forms a hydrophobic layer that acts as a physical barrier, preventing the diffusion of corrosive species to the metal surface. Compounds with long alkyl chains are known to enhance the formation of a protective film.

Illustrative Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl.

Table 1: Hypothetical Weight Loss Data

| Inhibitor Conc. (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

| 0 | 15.2 | - |

| 50 | 4.1 | 73.0 |

| 100 | 2.5 | 83.6 |

| 200 | 1.3 | 91.4 |

| 400 | 0.8 | 94.7 |

Table 2: Hypothetical Potentiodynamic Polarization Data

| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| 0 | -480 | 1250 | 75 | -110 | - |

| 50 | -472 | 310 | 70 | -105 | 75.2 |

| 100 | -465 | 190 | 68 | -102 | 84.8 |

| 200 | -458 | 105 | 65 | -98 | 91.6 |

| 400 | -450 | 60 | 62 | -95 | 95.2 |

Table 3: Hypothetical Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| 0 | 50 | 150 | - |

| 50 | 210 | 80 | 76.2 |

| 100 | 350 | 55 | 85.7 |

| 200 | 620 | 30 | 91.9 |

| 400 | 980 | 20 | 94.9 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the corrosion inhibition performance of this compound are provided below.

Protocol 1: Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of mild steel coupons.

Materials and Equipment:

-

Mild steel coupons of known dimensions and composition

-

1 M HCl solution

-

This compound

-

Analytical balance (±0.1 mg)

-

Water bath or thermostat

-

Desiccator

-

Beakers

-

Acetone, ethanol, and distilled water

-

Silicon carbide papers (of various grades)

Procedure:

-

Mechanically polish the mild steel coupons with silicon carbide papers of increasing grit size, wash with distilled water, degrease with acetone, rinse with ethanol, and finally dry in a desiccator.

-

Accurately weigh the polished coupons using an analytical balance.

-

Prepare a series of test solutions by dissolving different concentrations of this compound (e.g., 50, 100, 200, 400 ppm) in 1 M HCl. A blank solution (1 M HCl without inhibitor) should also be prepared.

-

Immerse the weighed coupons in the test solutions in beakers. Ensure the coupons are fully submerged.

-

Maintain the temperature of the beakers at a constant value (e.g., 25 °C) using a water bath for a specified immersion period (e.g., 6 hours).

-

After the immersion period, retrieve the coupons, wash them with distilled water, gently scrub with a soft brush to remove corrosion products, rinse with ethanol, and dry.

-

Re-weigh the dried coupons.

-

Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following equations:

-

Corrosion Rate (mm/year): CR = (87.6 * W) / (D * A * T)

-

W = Weight loss in mg

-

D = Density of mild steel in g/cm³

-

A = Area of the coupon in cm²

-

T = Immersion time in hours

-

-

Inhibition Efficiency (%): IE = [(CR_blank - CR_inh) / CR_blank] * 100

-

CR_blank = Corrosion rate in the absence of inhibitor

-

CR_inh = Corrosion rate in the presence of inhibitor

-

-

Protocol 2: Electrochemical Measurements (Potentiodynamic Polarization and EIS)

Objective: To study the electrochemical behavior of mild steel in the presence and absence of the inhibitor and to determine the mechanism of inhibition.

Materials and Equipment:

-

Potentiostat/Galvanostat with EIS capability

-

Three-electrode corrosion cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)

-

Mild steel specimen for the working electrode

-

1 M HCl solution

-

This compound

Procedure:

-

Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a known surface area exposed. Polish the exposed surface as described in Protocol 1.

-

Set up the three-electrode cell with the prepared working electrode, a platinum counter electrode, and an SCE reference electrode.

-

Fill the cell with the test solution (1 M HCl with or without a specific concentration of the inhibitor).

-

Allow the system to stabilize by immersing the electrodes for about 30-60 minutes until a steady open-circuit potential (OCP) is reached.

A. Potentiodynamic Polarization:

-

After OCP stabilization, scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Plot the resulting current density versus potential (Tafel plot).

-

Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr.

-

Calculate the inhibition efficiency using: IE = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

B. Electrochemical Impedance Spectroscopy (EIS):

-

At the stabilized OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

-

Plot the impedance data as a Nyquist plot (Z'' vs. Z').

-

Model the impedance data using an appropriate equivalent electrical circuit to obtain the charge transfer resistance (Rct) and double-layer capacitance (Cdl).

-

Calculate the inhibition efficiency using: IE = [(Rct_inh - Rct_blank) / Rct_inh] * 100

Visualizations

Application of 3-Nonoxypropan-1-amine in Froth Flotation: A Detailed Guide for Researchers

Introduction

3-Nonoxypropan-1-amine, an ether monoamine, serves as a highly effective cationic collector in the froth flotation process. Its primary application lies in the selective separation of siliceous gangue minerals, such as quartz, from valuable minerals, particularly in the beneficiation of phosphate and iron ores. This process, often termed reverse flotation, involves rendering the silica particles hydrophobic, allowing them to be carried away in the froth, while the desired mineral is depressed and collected in the underflow. The unique molecular structure of this compound, featuring a polar amine head and a non-polar ether-containing hydrocarbon tail, facilitates its adsorption onto negatively charged silica surfaces, thereby inducing hydrophobicity.

Application Notes

This compound is predominantly utilized as a collector in the reverse cationic flotation of silica. Its effectiveness is contingent on several operational parameters, including pulp pH, collector dosage, conditioning time, and the presence of other reagents such as depressants and frothers.

Mechanism of Action:

In aqueous solutions, the primary amine group of this compound protonates to form a cationic species (R-O-(CH₂)₃-NH₃⁺). Siliceous minerals, like quartz, exhibit a negative surface charge over a wide pH range. The positively charged collector ions electrostatically adsorb onto the negatively charged mineral surface. This adsorption is further enhanced by hydrogen bonding and hydrophobic interactions between the hydrocarbon chains of the collector molecules, leading to the formation of a hydrophobic layer on the silica particles. This hydrophobicity facilitates the attachment of air bubbles, leading to the levitation of the silica particles into the froth.

Selectivity: